molecular formula C10H10O4 B046730 5,6-Dimethoxyisobenzofuran-1(3H)-one CAS No. 531-88-4

5,6-Dimethoxyisobenzofuran-1(3H)-one

Cat. No. B046730
Key on ui cas rn: 531-88-4
M. Wt: 194.18 g/mol
InChI Key: UKFAWRZYFYOXEG-UHFFFAOYSA-N
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Patent
US06525055B1

Procedure details

A suspension of 3,4-dimethoxy-benzoic acid (353.5 g, 1.94 moles) in HCHO (1.7 l, 24.5 moles) was prepared under mechanic stirring, cooled in ice, saturated with gaseous HCl (340 g, 9.32 moles), then gradually brought to 60° C. After one night the temperature was brought to the room values and further HCl (300 mg) was bubbled, then the temperature was brought again to 60° C. for one night. The mixture was brought to small volume, taken up with water (1 l ), neutralised with 28% NH4OH (1.5 l) and kept at cool for 2 hours, then filtered. The filtrate was washed with water up to neutrality, then crystallised from CH3OH (2 l ) and dried under vacuum at 60° C. to give 220 g of the title compound (yield: 58.65%).
Quantity
353.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
reactant
Reaction Step One
Name
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
58.65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].[CH2:14]=O.Cl>Cl>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[C:6](=[O:8])[O:7][CH2:14]2

Inputs

Step One
Name
Quantity
353.5 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
1.7 L
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
340 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared under mechanic stirring
CUSTOM
Type
CUSTOM
Details
gradually brought to 60° C
CUSTOM
Type
CUSTOM
Details
was bubbled
WAIT
Type
WAIT
Details
the temperature was brought again to 60° C. for one night
TEMPERATURE
Type
TEMPERATURE
Details
at cool for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water up to neutrality
CUSTOM
Type
CUSTOM
Details
crystallised from CH3OH (2 l )
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2COC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 58.65%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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